Beryllium oxyacetate

Übersicht

Beschreibung

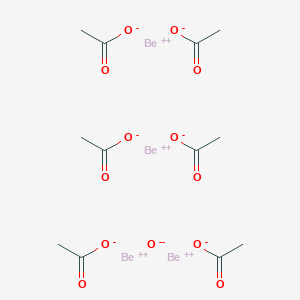

Beryllium oxyacetate (chemical formula: Be₄O(CH₃COO)₆ or C₁₂H₁₈Be₄O₁₃), also known as basic beryllium acetate, is a coordination compound characterized by a tetrahedral Be₄O core surrounded by six bridging acetate ligands . It is synthesized via azeotropic distillation of aqueous beryllium solutions, followed by recrystallization for purification .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beryllium oxyacetate can be synthesized by treating basic beryllium carbonate with hot acetic acid. The reaction is as follows: [ 2 \text{Be}_2\text{CO}_3(\text{OH})_2 + 6 \text{CH}_3\text{COOH} \rightarrow \text{Be}_4\text{O}(\text{CH}_3\text{COO})_6 + 5 \text{H}_2\text{O} + 2 \text{CO}_2 ] The reaction involves heating the mixture until the evolution of carbon dioxide ceases, followed by cooling, filtration, and drying. The crude product can be recrystallized from chloroform to obtain pure this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its limited applications and the toxicity of beryllium compounds. the laboratory synthesis methods can be scaled up for industrial purposes with appropriate safety measures.

Analyse Chemischer Reaktionen

Types of Reactions: Beryllium oxyacetate undergoes several types of chemical reactions, including:

Hydrolysis: In hot water, this compound hydrolyzes slowly.

Decomposition: It can be decomposed by inorganic acids to form corresponding beryllium salts and acetic acid.

Common Reagents and Conditions:

Hydrolysis: Hot water or dilute acids can be used to hydrolyze this compound.

Decomposition: Inorganic acids such as hydrochloric acid can decompose this compound.

Major Products Formed:

Hydrolysis: Beryllium hydroxide and acetic acid.

Decomposition: Beryllium salts (e.g., beryllium chloride) and acetic acid

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Catalysis :

- Beryllium oxyacetate has been explored for its catalytic properties in organic reactions. Its coordination chemistry allows it to participate in various catalytic processes, including selective oxidation and functionalization of organic substrates. The unique structure of this compound enables it to stabilize reactive intermediates, making it a valuable catalyst in synthetic organic chemistry.

-

Material Science :

- The compound is utilized in the development of metal-organic frameworks (MOFs). These materials are known for their porosity and ability to host guest molecules, making them suitable for applications in gas storage, separation processes, and catalysis. This compound's structural flexibility allows for the design of MOFs with tailored pore sizes and functionalities .

- Nuclear Fusion Research :

-

Biomedical Research :

- Although beryllium compounds are associated with health risks, research into their biological interactions has provided insights into immunological responses. Understanding these interactions can help develop safer handling protocols and therapeutic strategies for conditions related to beryllium exposure .

-

Catalytic Reactions :

A study demonstrated the efficacy of this compound as a catalyst in the cyanosilylation of aldehydes, achieving high yields under mild conditions. The reaction mechanism involved the formation of a beryllium-acetate complex that facilitated the transfer of cyanide ions to the carbonyl substrate. -

Material Development :

Researchers synthesized a new MOF using this compound that exhibited exceptional gas adsorption properties. This material showed potential for carbon dioxide capture applications, highlighting the versatility of beryllium compounds in environmental technology. -

Nuclear Fusion Applications :

In experimental setups simulating fusion reactor conditions, this compound was tested for its ability to reduce oxygen contamination in plasma environments. Results indicated that it effectively lowered oxygen levels, demonstrating its potential utility in future fusion technologies.

Wirkmechanismus

The mechanism of action of beryllium oxyacetate is primarily related to its structural properties. The compound consists of a tetrahedral Be₄O₆⁺ core with acetate ligands spanning each pair of beryllium centers. This structure contributes to its stability and unique polymorphic behavior. The molecular dynamics of this compound involve fast methyl group reorientation and overall molecular tumbling motion at higher temperatures .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Thermal Behavior : Exhibits polymorphism with multiple phase transitions. A weak order-disorder transition occurs at ~40°C due to carboxyl oxygen rotation , while a first-order transition at 148°C involves molecular tumbling and structural reorganization . The compound melts at 286.7°C .

- Applications: Primarily used in nuclear fuel processing for beryllium recovery, achieving decontamination factors of 3–4 × 10³ . Its stability in non-aqueous systems makes it suitable for high-purity metallurgical processes.

- Safety: Classified as carcinogenic (IARC Group 1, NTP) due to beryllium content, requiring stringent handling protocols .

Comparison with Similar Compounds

Beryllium oxyacetate is compared to structurally or functionally related beryllium compounds, emphasizing thermal, structural, and application differences.

Table 1: Structural and Thermal Properties

Key Findings:

Structural Complexity: Unlike ionic BeO or hydrated salts (BeSO₄, Be(NO₃)₂), this compound’s covalent Be₄O-acetate framework enables unique thermal transitions and stability in organic solvents .

Thermal Resilience : BeO’s extreme melting point (2578°C) suits high-temperature applications, whereas oxyacetate’s lower melting point (286.7°C) limits it to moderate thermal processes .

Safety Profile: All beryllium compounds are carcinogenic, but oxyacetate’s low volatility reduces inhalation risks compared to powdered BeO or soluble salts .

Discrepancies in Literature:

- Transition Mechanisms : The 40°C transition was attributed to carboxyl group rotation , while the 148°C transition involves molecular tumbling, debated as either first-order or higher-order .

Biologische Aktivität

Beryllium oxyacetate is a compound of significant interest due to its potential biological effects and toxicity. This article reviews the biological activity of this compound, focusing on its toxicological profile, mechanisms of action, and associated health risks based on diverse research findings.

This compound, with the chemical formula , is a beryllium salt formed from acetic acid. It exhibits unique structural properties that influence its biological activity. The compound is often studied in the context of metal-organic frameworks, which can exhibit varied biological interactions depending on their structural configuration and solubility.

General Toxicity

Beryllium and its compounds, including this compound, are known to be highly toxic. The toxicity can be attributed to several factors:

- Acute Toxicity: The lethal dose (LD50) for various beryllium compounds has been documented, with values ranging significantly based on the specific compound and exposure route. For instance, LD50 values for beryllium sulfate tetrahydrate are approximately 140 mg/kg in mice .

- Chronic Effects: Long-term exposure to beryllium can lead to chronic beryllium disease (CBD), characterized by granulomatous lung disease. This condition arises from immune-mediated responses to beryllium exposure .

The biological activity of this compound involves several mechanisms:

- Cellular Interaction: Beryllium ions can bind to nucleic acids, leading to genetic transformations in cultured mammalian cells. This binding results in DNA replication infidelity, contributing to carcinogenic potential .

- Immune Response: Beryllium can induce hypersensitivity reactions, where the immune system reacts adversely to the metal, causing inflammation and granuloma formation in the lungs .

Respiratory Health

Beryllium exposure primarily affects the respiratory system. Studies have shown that inhalation of beryllium compounds can lead to significant lung damage:

- A case study involving workers in a spacecraft manufacturing plant revealed instances of CBD characterized by non-caseating granulomas in lung tissues .

- Research indicates that acute exposure can result in pneumonitis, while chronic exposure is linked to an increased risk of lung cancer, with standardized mortality ratios indicating a higher incidence among exposed populations .

Animal Studies

Animal studies provide insights into the effects of this compound:

- Inhalation studies in rats exposed to beryllium sulfate demonstrated accumulation in pulmonary tissues and lymph nodes, with significant retention over time .

- Another study indicated that mice exposed to fine particles of various beryllium compounds showed increased concentrations of beryllium in organs such as the liver and spleen, suggesting systemic distribution following respiratory exposure .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Exposure Route | Key Findings | Health Implications |

|---|---|---|---|

| Reeves & Vorwald (1967) | Inhalation | Accumulation in lungs; long-term retention | Risk of chronic lung disease |

| Krachler et al. (1999) | Ingestion | Beryllium transfer across placenta; presence in breast milk | Potential developmental risks |

| CDC Report (2003) | Occupational | Cases of CBD; granulomas found in lung biopsies | Long-term health monitoring needed |

Eigenschaften

IUPAC Name |

tetraberyllium;oxygen(2-);hexaacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H4O2.4Be.O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;;;/q;;;;;;4*+2;-2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKARILOACIIVIJ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[Be+2].[Be+2].[Be+2].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[O-2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Be4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940617 | |

| Record name | Beryllium oxide acetate (4/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals with an odor like vinegar; Soluble in water; [Brush Wellman MSDS] | |

| Record name | Beryllium acetate, basic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19049-40-2 | |

| Record name | Hexakis[μ-(acetato-κO:κO′)]-μ4-oxotetraberyllium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19049-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beryllium acetate, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019049402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium oxide acetate (4/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERYLLIUM OXYACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL5ZW5U7JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.